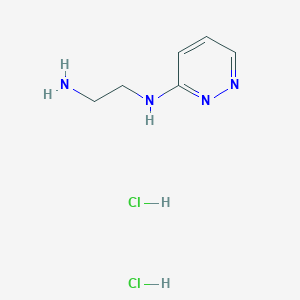

N1-(pyridazin-3-yl)ethane-1,2-diamine dihydrochloride

CAS No.: 2098145-17-4

Cat. No.: VC3210394

Molecular Formula: C6H12Cl2N4

Molecular Weight: 211.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098145-17-4 |

|---|---|

| Molecular Formula | C6H12Cl2N4 |

| Molecular Weight | 211.09 g/mol |

| IUPAC Name | N'-pyridazin-3-ylethane-1,2-diamine;dihydrochloride |

| Standard InChI | InChI=1S/C6H10N4.2ClH/c7-3-5-8-6-2-1-4-9-10-6;;/h1-2,4H,3,5,7H2,(H,8,10);2*1H |

| Standard InChI Key | FOTFHBMAGIYDCM-UHFFFAOYSA-N |

| SMILES | C1=CC(=NN=C1)NCCN.Cl.Cl |

| Canonical SMILES | C1=CC(=NN=C1)NCCN.Cl.Cl |

Introduction

Synthesis and Chemical Reactions

The synthesis of N1-(pyridazin-3-yl)ethane-1,2-diamine typically involves multi-step reactions starting with the formation of the pyridazine ring. The dihydrochloride form is likely obtained by reacting the base with hydrochloric acid. Common solvents used in such syntheses include ethanol and dimethylformamide (DMF), with conditions often requiring heating to facilitate chemical transformations.

N1-(pyridazin-3-yl)ethane-1,2-diamine can participate in various chemical reactions, such as:

-

Oxidation: Using agents like hydrogen peroxide or potassium permanganate.

-

Reduction: With reducing agents such as sodium borohydride or lithium aluminum hydride.

-

Substitution: Nucleophilic substitution reactions can occur at the amino groups.

Biological Activity and Potential Applications

While specific biological activity data for N1-(pyridazin-3-yl)ethane-1,2-diamine dihydrochloride is scarce, compounds with similar structures have shown potential in medicinal chemistry. For example, N1-(pyridin-2-yl)ethane-1,2-diamine derivatives have been explored for their enzyme inhibition and anticancer properties. The pyridazine ring in N1-(pyridazin-3-yl)ethane-1,2-diamine may interact with biological targets, modulating enzyme activity or receptor signaling pathways, which could lead to various pharmacological effects.

Safety and Handling Considerations

As with any chemical compound, handling N1-(pyridazin-3-yl)ethane-1,2-diamine dihydrochloride requires caution. It is advisable to follow standard laboratory safety protocols, including wearing protective gear and ensuring proper ventilation. Specific safety data for this compound may not be available, so it should be treated as a potentially hazardous substance until more information is obtained.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume